molecular formula C22H19F2N5O2 B4553266 7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)-N~3~-[1-(4-PYRIDYL)ETHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)-N~3~-[1-(4-PYRIDYL)ETHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

Cat. No.: B4553266
M. Wt: 423.4 g/mol
InChI Key: WUGUEDDNLRFZMR-UHFFFAOYSA-N
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Description

7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)-N~3~-[1-(4-PYRIDYL)ETHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a useful research compound. Its molecular formula is C22H19F2N5O2 and its molecular weight is 423.4 g/mol. The purity is usually 95%.
The exact mass of the compound 7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[1-(4-pyridinyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is 423.15068119 g/mol and the complexity rating of the compound is 599. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Approaches

The synthesis of pyrazolo[1,5-a]pyrimidines and related structures often involves the reaction of amino-pyrazole carboxamides with various reagents like ethyl acetoacetate and aldehydes. These reactions lead to the formation of novel pyrazolo[1,5-a]pyrimidine derivatives characterized by analytical and spectroscopic data (IR, MS, 1H NMR, and 13C NMR) (Hassan et al., 2015). Another synthesis route involves treating N-aryl-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol, leading to pyrazolo[1,5-a]pyrimidine derivatives, which are then screened for their in vitro cytotoxic activity (Hassan, Hafez, & Osman, 2014).

Cytotoxic Activities

Synthesized pyrazolo[1,5-a]pyrimidines have been investigated for their cytotoxicity against various human cancer cell lines like colon HCT116, lung A549, breast MCF-7, and liver HepG2. The structure-activity relationships of these compounds suggest potential avenues for developing anticancer agents (Hassan et al., 2015).

Antitumor Activities

Certain pyrazolo pyrimidine derivatives have been designed and synthesized, with some showing promising antitumor activities. The synthesis process often involves multiple steps, starting from basic compounds like Ethyl(ethoxymethylene) cyanoacetate, and resulting in compounds that exhibit good antitumor activities in vivo. These findings underscore the therapeutic potential of pyrazolo pyrimidine derivatives in cancer treatment (Xin, 2012).

Anti-Inflammatory and Anti-Cancer Activities

Novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized using environmentally benign methods like ultrasound irradiation assisted by KHSO4 in aqueous medium. These compounds have been screened for their anti-inflammatory and anti-cancer activities, with some showing promising results. This highlights the potential of these compounds in developing new therapeutic agents for inflammation and cancer (Kaping et al., 2016).

Antibacterial Activities

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antibacterial activity. These compounds show significant activity against various bacterial strains, indicating their potential as antibacterial agents. The synthesis involves the reaction of 5-aminopyrazole-4-carbonitriles with formamide, leading to the formation of 3-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines, which are then tested for their antibacterial efficacy (Rahmouni et al., 2014).

Properties

IUPAC Name

7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(1-pyridin-4-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N5O2/c1-13(14-7-9-25-10-8-14)27-22(30)17-12-26-29-19(20(23)24)11-18(28-21(17)29)15-3-5-16(31-2)6-4-15/h3-13,20H,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGUEDDNLRFZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)-N~3~-[1-(4-PYRIDYL)ETHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)-N~3~-[1-(4-PYRIDYL)ETHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)-N~3~-[1-(4-PYRIDYL)ETHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)-N~3~-[1-(4-PYRIDYL)ETHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 5
7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)-N~3~-[1-(4-PYRIDYL)ETHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)-N~3~-[1-(4-PYRIDYL)ETHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

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